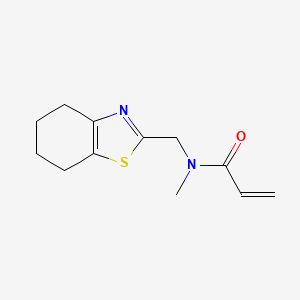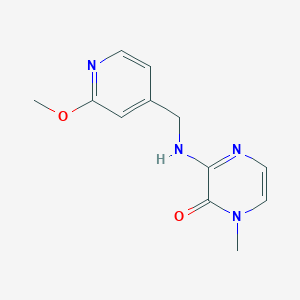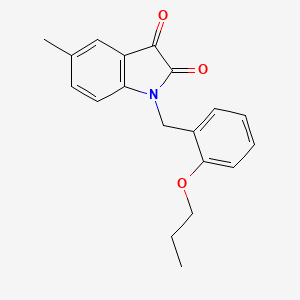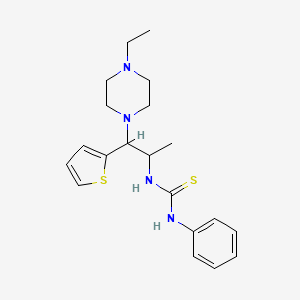![molecular formula C22H20FN5O2 B2481230 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 921889-89-6](/img/structure/B2481230.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study by Taylor and Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogues, focusing on antitumor agents. They found that certain compounds in this class have in vitro cell growth inhibitory activity, suggesting potential applications in cancer treatment (Taylor & Patel, 1992).
Anticonvulsant Activity
Kelley et al. (1995) explored analogues of pyrazolo[3,4-d]pyrimidines for anticonvulsant activity. Their findings indicate varying efficacy against seizures, which could provide insights into novel anticonvulsant therapies (Kelley et al., 1995).
Tumor Imaging and PET
Xu et al. (2012) and (2011) synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET). Their studies suggest these compounds can be effective for tumor detection and tracking in vivo (Xu et al., 2012), (Xu et al., 2011).
Kinesin Spindle Protein Inhibition
Theoclitou et al. (2011) identified a compound in the pyrazolo[3,4-d]pyrimidine class that shows promise as a kinesin spindle protein (KSP) inhibitor, with potential applications in cancer treatment (Theoclitou et al., 2011).
Orexin Receptor Antagonism
Futamura et al. (2017) investigated pyrazolylethylbenzamide derivatives as orexin receptor antagonists. Their research contributes to the understanding of orexin receptor functions and potential therapeutic applications (Futamura et al., 2017).
Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activities. Their work adds to the understanding of these compounds' pharmacological properties (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It’s known that similar compounds can inhibit neuronal nitric oxide synthase (nnos), an important therapeutic approach to target neurodegenerative disorders . This suggests that the compound might interact with its targets and cause changes in their activity, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s noted that the majority of nnos inhibitors developed are arginine mimetics and, therefore, suffer from poor bioavailability . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib . This suggests that the compound might have a significant inhibitory effect on its targets, leading to potential therapeutic effects.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-6-2-4-8-17(15)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-7-3-5-9-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSMBYLFTYGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)
![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)


![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)

![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

